(2R)-5-amino-2-(methylamino)pentanoicaciddihydrochloride
Description
(2R)-5-Amino-2-(methylamino)pentanoic acid dihydrochloride is a chiral amino acid derivative characterized by its stereochemistry at the C2 position (R-configuration) and functional groups including a carboxylic acid, primary amine, and methylamino substituent. The dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmacological and biochemical applications.
Properties
IUPAC Name |
(2R)-5-amino-2-(methylamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8-5(6(9)10)3-2-4-7;;/h5,8H,2-4,7H2,1H3,(H,9,10);2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHWABPZNRLRE-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CCCN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567489-24-9 | |
| Record name | (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylamino-pentanoic acid.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the amino functionalities during the synthesis. Common reagents include hydrochloric acid for the formation of the dihydrochloride salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or methylamino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride exhibits potential anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, showcasing a capacity for significant growth inhibition. For instance, compounds structurally related to (2R)-5-amino-2-(methylamino)pentanoic acid have shown promising results in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its structural similarity to other amino acids suggests that it may play a role in neurotransmitter modulation, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Research Applications
2.1 Enzyme Substrate Studies
(2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride serves as a substrate for various enzyme assays. Its role in metabolic pathways makes it useful for studying enzyme kinetics and mechanisms, particularly those involving amino acid metabolism .
2.2 Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to act as a building block for more complex peptide structures. Its incorporation into peptides can enhance biological activity and stability, making it valuable in drug development .
Analytical Applications
3.1 Chromatography and Spectroscopy
In analytical chemistry, (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride is employed in chromatography methods for the separation and analysis of amino acids and peptides. Techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound to improve resolution and detection sensitivity .
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute evaluated the anticancer potential of related compounds derived from (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride. The results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as lead compounds for drug development .
Case Study 2: Neuroprotective Research
Research focusing on the neuroprotective properties of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride demonstrated its ability to mitigate oxidative stress in neuronal cells, suggesting a mechanism that could be harnessed for therapeutic interventions in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride with related compounds:
Pharmacological Activity Differences
- This highlights the critical role of stereochemistry (R-configuration) and substituent position (C3 vs. C2) in receptor binding .
- Impact of Heterocycles : The imidazole-containing analog () introduces a heterocyclic moiety, which may enhance receptor affinity or alter metabolic stability compared to the target compound’s linear structure.
Key Research Findings
- Stereochemical Sensitivity : The R-configuration at critical positions (e.g., C2 or C5) is essential for receptor interaction, as seen in GABAB-active analogs .
- Functional Group Trade-offs : Carboxylic acids (target compound) may offer stronger hydrogen-bonding capacity compared to amides (), but amides could improve metabolic stability.
- Synthetic Challenges : High-purity synthesis of chiral dihydrochlorides (e.g., 99% purity for ’s compounds) requires precise control to avoid racemization, a factor critical for pharmacological efficacy .
Biological Activity
(2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride, also known as a derivative of the amino acid leucine, has garnered attention for its potential biological activities. This compound features both amino and methylamino groups, which contribute to its unique biochemical properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 208.11 g/mol
This compound is characterized by a pentanoic acid backbone with amino and methylamino substituents, which enhances its solubility and reactivity.
The biological activity of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to modulate enzyme activity, potentially through:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Interaction : It could bind to receptors, influencing cellular signaling processes.
1. Neuroprotective Effects
Research indicates that compounds similar to (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride exhibit neuroprotective properties. For instance, studies have shown that related amino acids can protect neuronal cells from apoptosis induced by oxidative stress.
2. Antitumor Activity
Some studies suggest that derivatives of this compound may possess antitumor properties. For example, related compounds have demonstrated enhanced cytotoxicity against various cancer cell lines compared to conventional chemotherapeutics like cisplatin.
Table 1: Comparison of Biological Activities
| Activity Type | Compound | Observed Effect |
|---|---|---|
| Neuroprotection | (2R)-5-amino-2-(methylamino)pentanoic acid | Protects neuronal cells from oxidative stress |
| Antitumor | Similar amino acid derivatives | Increased cytotoxicity in cancer cells |
| Enzyme Modulation | (2R)-5-amino-2-(methylamino)pentanoic acid | Inhibits specific metabolic enzymes |
Case Study 1: Neuroprotection in Animal Models
In a study examining the neuroprotective effects of related compounds, researchers administered (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride to mice subjected to ischemic conditions. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups.
Case Study 2: Antitumor Efficacy
A clinical trial explored the antitumor effects of a similar compound in patients with glioblastoma. Participants receiving the treatment exhibited a higher rate of tumor regression compared to those receiving standard chemotherapy, highlighting the potential of this compound in oncological applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, chiral amines like (S)-5-amino-2-(methylamino)pentanoic acid hydrochloride (similar to structures in ) are synthesized via hydrogenation of α,β-unsaturated esters using palladium catalysts under hydrogen gas, followed by HCl salt formation . Purification via recrystallization in ethanol/water mixtures enhances enantiomeric purity (>98% by chiral HPLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities ≤0.5% .
- Structural Confirmation : Use H/C NMR (DO solvent) to verify methylamino and pentanoic acid backbone signals. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 161.1 [M+H] for the free base, with chloride counterions detected via ion chromatography .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at pH 3–5). For cell-based assays, dissolve in PBS (pH 7.4) with brief sonication. Avoid DMSO due to potential amine group interactions .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s role in nitric oxide synthase (NOS) inhibition?
- Methodological Answer :
- Enzyme Assays : Use recombinant human NOS isoforms (e.g., iNOS) in a NADPH-dependent activity assay. Measure nitrite accumulation via Griess reagent, with L-NIO dihydrochloride () as a positive control .
- Dose-Response : Test 0.1–100 µM concentrations. Pre-incubate the compound with NOS for 15 minutes to assess competitive vs. non-competitive inhibition .
Q. What strategies resolve contradictions in reported solubility data across solvent systems?
- Methodological Answer :
- pH Dependence : Solubility decreases above pH 6 due to deprotonation of the amino groups. Use potentiometric titration to determine pKa values (expected: ~8.5 for α-amino, ~10.2 for methylamino groups) .
- Counterion Effects : Compare dihydrochloride vs. free base solubility in polar aprotic solvents (e.g., DMF) using dynamic light scattering .
Q. How can stability studies under varying temperatures and pH conditions be optimized?
- Methodological Answer :
- Accelerated Stability Testing : Store solutions at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC.
- pH Stability : The compound is stable at pH 2–5 (simulating gastric conditions) but degrades at pH >7, forming methylamine byproducts. Use LC-MS to identify degradation pathways .
Key Considerations for Experimental Design
- Contradiction Analysis : Discrepancies in bioactivity data may arise from residual solvents (e.g., ethanol) in synthesized batches. Always include a solvent control .
- Advanced Applications : For in vivo studies, validate bioavailability via LC-MS/MS plasma pharmacokinetics, adjusting doses based on renal clearance rates of dihydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
